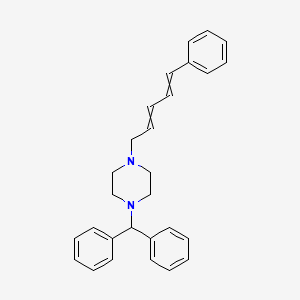![molecular formula C7H12S2 B14319261 5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene CAS No. 112928-65-1](/img/structure/B14319261.png)
5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene is a chemical compound that belongs to the class of dihydrothiophenes. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and a methylsulfanyl group attached to an ethyl chain. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydrothiophene with a methylsulfanyl ethyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted thiophenes.
Applications De Recherche Scientifique
5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties may be related to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl{5-[2-(methylsulfanyl)ethyl]-1,3,4-oxadiazol-2-yl}methanamine .
- 5-[2-(methylsulfanyl)ethyl]imidazolidine-2,4-dione .
- 5-(2-Hydroxy-ethyl)-6-methyl-2-methylsulfanyl-pyrimidin-4-ol .
Uniqueness
5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene is unique due to its specific structural features, such as the presence of a thiophene ring and a methylsulfanyl group
Propriétés
Numéro CAS |
112928-65-1 |
|---|---|
Formule moléculaire |
C7H12S2 |
Poids moléculaire |
160.3 g/mol |
Nom IUPAC |
5-(2-methylsulfanylethyl)-2,3-dihydrothiophene |
InChI |
InChI=1S/C7H12S2/c1-8-6-4-7-3-2-5-9-7/h3H,2,4-6H2,1H3 |
Clé InChI |
FOXOVWXWBSQQJN-UHFFFAOYSA-N |
SMILES canonique |
CSCCC1=CCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)

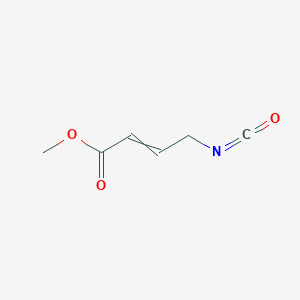
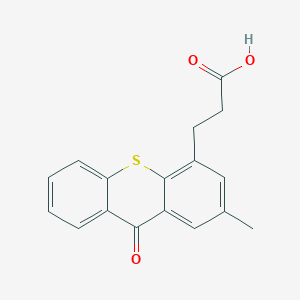
![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)


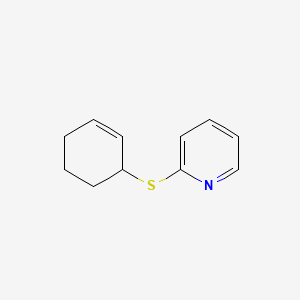
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)-](/img/structure/B14319224.png)
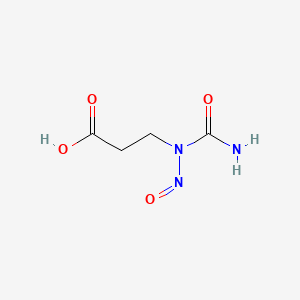
![2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14319235.png)
